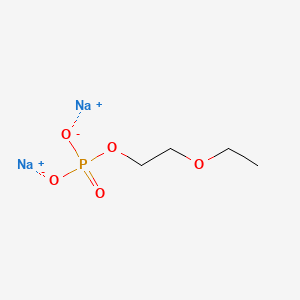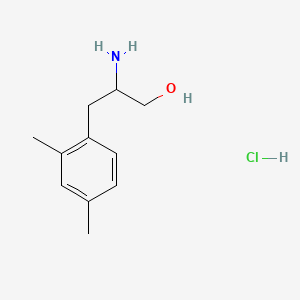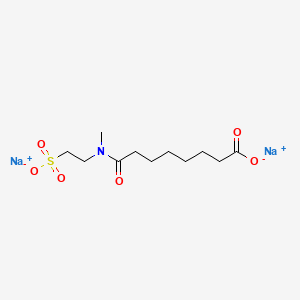
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is a compound that belongs to the family of ligases, specifically those forming carbon-nitrogen bonds as acid-D-amino-acid ligases (peptide synthases). This compound is synthesized through the enzymatic reaction involving ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves the enzymatic reaction catalyzed by homoglutathione synthase. The reaction requires ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine as substrates. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express homoglutathione synthase. The production process involves the fermentation of these microorganisms in a controlled environment, followed by the extraction and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various peptides and proteins.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating oxidative stress-related conditions.
Wirkmechanismus
The mechanism of action of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves its role as a substrate for homoglutathione synthase. The enzyme catalyzes the formation of the compound by ligating gamma-L-glutamyl-L-cysteine and beta-alanine in the presence of ATP. This reaction is crucial for the biosynthesis of homoglutathione, which plays a vital role in cellular redox regulation and detoxification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-L-glutamyl-L-cysteine: A dipeptide that is a key intermediate in the synthesis of glutathione.
Glutathione: A tripeptide composed of gamma-L-glutamyl-L-cysteine and glycine, known for its antioxidant properties.
Uniqueness
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is unique due to its specific enzymatic synthesis and its role in the formation of homoglutathione. Unlike glutathione, which is widely studied and used, this compound offers potential for novel applications in research and industry due to its distinct biochemical properties .
Eigenschaften
CAS-Nummer |
102148-91-4 |
|---|---|
Molekularformel |
C12H21N3O6S |
Molekulargewicht |
335.38 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 |
InChI-Schlüssel |
MSEXKIKRSMQHDG-YUMQZZPRSA-N |
Isomerische SMILES |
CSC[C@@H](C(=O)NCCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)



![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)

![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)

![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)





